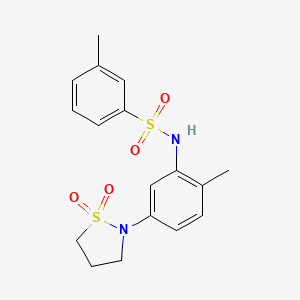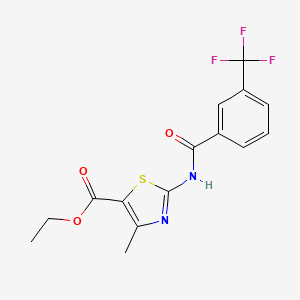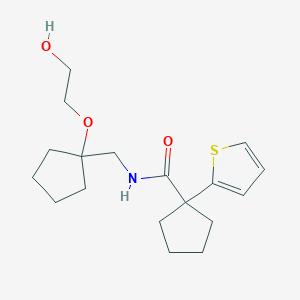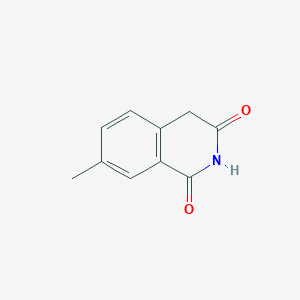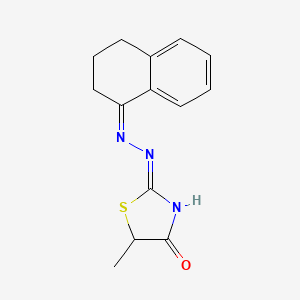
(Z)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)-5-methylthiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)-5-methylthiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis and Antimicrobial Activities
The compound is involved in the green synthesis of novel thiazolidinones, showcasing its utility in creating compounds with significant antimicrobial activities. Through the catalysis involving N-Methylpyridinium Tosylate, a series of (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones were synthesized, demonstrating quantitative yields. These compounds, particularly thiazolidinones 3a and 3b, exhibited maximum antimicrobial activities, highlighting the compound's role in producing potential antimicrobial agents (Gupta & Chaudhary, 2013).
Metal Complex Synthesis and Biological Studies
The compound has been used in the synthesis of metal complexes, which have been explored for their antimicrobial, anticancer, antioxidant, and DNA binding activities. These studies provide insights into the compound's versatility in forming biologically active complexes, potentially useful in various therapeutic and diagnostic applications (Gaber et al., 2018).
Cytotoxicity Studies and Cancer Research
Research has explored the compound's derivatives for their cytotoxic effects on human cancer cell lines, offering a basis for developing new anticancer agents. These studies indicate the potential of the compound and its derivatives in cancer therapy, particularly in designing drugs targeting specific cancer types (Yekke-ghasemi et al., 2020).
Study of E/Z Isomerization and Prostate Cancer Therapy
The compound's derivatives have been analyzed for their E/Z isomerism, which is significant for their biological activity, especially in the context of androgen receptor (AR)-coactivator disruptors. This research provides valuable information for the development of therapeutic agents for prostate cancer, emphasizing the compound's relevance in medicinal chemistry (Blanco et al., 2012).
Anticancer Evaluation and Synthetic Chemistry
The compound is a precursor in synthetic routes leading to anticancer agents. By undergoing reactions with various nucleophiles, a series of compounds with potential anticancer activities were synthesized, underscoring the compound's utility in the discovery and development of new cancer therapies (Gouhar & Raafat, 2015).
Propiedades
IUPAC Name |
(2Z)-2-[(Z)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-13(18)15-14(19-9)17-16-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17,18)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDOXDQQWBUFD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=C2CCCC3=CC=CC=C32)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C\2/CCCC3=CC=CC=C32)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

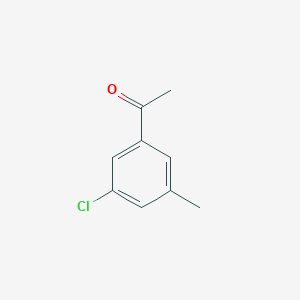
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)
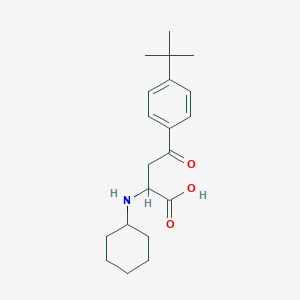

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
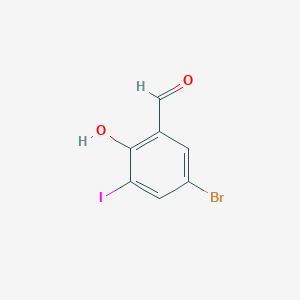


![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
